

## A Technical Guide to the Photophysical Properties of C.I. Disperse Orange 73

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**C.I. Disperse Orange 73** is a monoazo dye primarily utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2][3] While its application as a textile colorant is well-established, a comprehensive public domain characterization of its photophysical properties is not readily available. This technical guide provides a framework for the in-depth investigation of the core photophysical characteristics of **C.I. Disperse Orange 73**. It outlines the essential experimental protocols for determining its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. Due to the absence of specific data for **C.I. Disperse Orange 73** in the literature, this guide presents methodologies and illustrative data from closely related azo disperse dyes. This document serves as a foundational resource for researchers seeking to understand and characterize the photophysical behavior of this dye and similar chemical entities.

## **Introduction to C.I. Disperse Orange 73**

**C.I. Disperse Orange 73** is a synthetic organic dye belonging to the single azo class. Its chemical structure and fundamental properties are summarized in Table 1. The chromophore system, based on the azo group (-N=N-), is responsible for its characteristic orange color. Disperse dyes are designed to be sparingly soluble in water and are applied from aqueous dispersions to hydrophobic fibers.



Table 1: General Properties of C.I. Disperse Orange 73

Property	Value	Reference
C.I. Name	Disperse Orange 73	
Chemical Class	Monoazo	
Molecular Formula	C24H21N5O4	[1]
Molecular Weight	443.45 g/mol	
CAS Number	79300-11-1, 40690-89-9	[1]
Appearance	Orange Powder	
Primary Application	Dyeing of polyester fibers	[1]

## **Core Photophysical Properties and Experimental Characterization**

The interaction of a dye with light is defined by its photophysical properties. These include light absorption, fluorescence emission, and the efficiencies of these processes. The following sections detail the key properties and the experimental protocols for their determination.

## **Absorption and Emission Spectra**

The absorption spectrum reveals the wavelengths of light a molecule absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation. These are fundamental to understanding the electronic transitions within the dye molecule. Azo dyes are known to exhibit solvatochromism, where the absorption and emission maxima shift depending on the polarity of the solvent.[4][5]

Table 2: Example Photophysical Data for a Representative Azo Disperse Dye (C.I. Disperse Orange 25)



Solvent	Absorption λmax (nm)	Emission λmax (nm)	Stokes Shift (nm)
Dichloromethane	450	580	130
Acetone	445	570	125
Ethanol	440	565	125
Cyclohexane	420	530	110

Note: This data is for C.I. Disperse Orange 25 and is provided for illustrative purposes due to the lack of specific data for C.I. Disperse Orange 73.

Objective: To determine the absorption and fluorescence emission spectra of **C.I. Disperse**Orange 73 in various solvents.

#### Materials:

#### • C.I. Disperse Orange 73

- Spectroscopic grade solvents (e.g., dichloromethane, acetone, ethanol, cyclohexane)
- · Quartz cuvettes (1 cm path length)
- UV-Visible Spectrophotometer
- Fluorometer

#### Procedure:

- Sample Preparation:
  - Prepare a stock solution of C.I. Disperse Orange 73 in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.
  - From the stock solution, prepare dilute solutions in the various spectroscopic grade solvents. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.



- UV-Visible Absorption Measurement:
  - Set the UV-Visible spectrophotometer to scan a wavelength range of 300-700 nm.
  - Use the corresponding pure solvent as a blank to zero the instrument.
  - Record the absorption spectrum of the dye solution in a quartz cuvette.
  - Identify the wavelength of maximum absorption (λmax).
- Fluorescence Emission Measurement:
  - $\circ$  Set the excitation wavelength of the fluorometer to the  $\lambda$ max determined from the absorption spectrum.
  - Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 750 nm.
  - Identify the wavelength of maximum emission (λmax).
- Data Analysis:
  - Plot absorbance versus wavelength and fluorescence intensity versus wavelength.
  - Determine the Stokes shift by calculating the difference between the emission λmax and the absorption λmax.
  - Repeat the measurements in different solvents to investigate solvatochromic effects.





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Figure 1: Experimental workflow for determining absorption and emission spectra.

## Fluorescence Quantum Yield

The fluorescence quantum yield ( $\Phi$ f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Table 3: Example Quantum Yield Data for a Representative Azo Dye

Solvent	Quantum Yield (Φf)
Dichloromethane	0.15
Acetone	0.12
Ethanol	0.10
Cyclohexane	0.05

Note: This data is hypothetical and for illustrative purposes.

Objective: To determine the fluorescence quantum yield of **C.I. Disperse Orange 73** relative to a standard of known quantum yield.



#### Materials:

- C.I. Disperse Orange 73 solution (as prepared above)
- Quantum yield standard solution (e.g., Quinine Sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub>, Φf = 0.54)
- Spectroscopic grade solvents
- UV-Visible Spectrophotometer
- Fluorometer

#### Procedure:

- Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.
- Absorbance Matching: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each at the same excitation wavelength. The absorbance should be kept below 0.1.
- Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
- Data Analysis:
  - Integrate the area under the emission curve for both the sample and the standard.
  - Calculate the quantum yield of the sample  $(\Phi x)$  using the following equation:  $\Phi x = \Phi st * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) Where:$ 
    - Φst is the quantum yield of the standard
    - I is the integrated fluorescence intensity
    - A is the absorbance at the excitation wavelength



- n is the refractive index of the solvent
- x denotes the sample and st denotes the standard



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Figure 2: Workflow for relative quantum yield measurement.

### **Fluorescence Lifetime**

The fluorescence lifetime ( $\tau$ ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.

Table 4: Example Fluorescence Lifetime Data for a Representative Azo Dye

Solvent	Fluorescence Lifetime (τ) (ns)
Dichloromethane	1.8
Acetone	1.5
Ethanol	1.2
Cyclohexane	0.8

Note: This data is hypothetical and for illustrative purposes.

Objective: To measure the fluorescence lifetime of C.I. Disperse Orange 73.

Materials:

C.I. Disperse Orange 73 solution

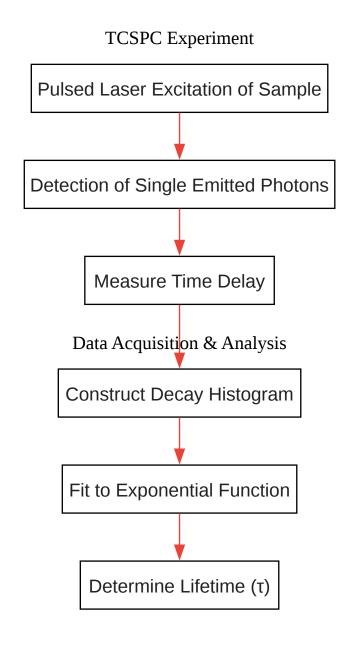


- TCSPC system with a pulsed laser source (e.g., a picosecond diode laser)
- Photomultiplier tube (PMT) or other sensitive detector

#### Procedure:

- Instrument Setup:
  - The sample is excited by a high-repetition-rate pulsed laser.
  - The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for many excitation-emission cycles.
- Data Acquisition:
  - A histogram of the number of photons detected versus time is constructed. This decay curve represents the probability of fluorescence emission over time.
- Data Analysis:
  - The fluorescence lifetime ( $\tau$ ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the equation is:  $I(t) = I_0 * \exp(-t/\tau)$  Where:
    - I(t) is the intensity at time t
    - Io is the initial intensity
    - τ is the fluorescence lifetime





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Figure 3: Workflow for fluorescence lifetime measurement using TCSPC.

# Potential Applications in Research and Development

While primarily an industrial dye, a thorough understanding of the photophysical properties of **C.I. Disperse Orange 73** could open avenues for its use in research applications. For instance, its solvatochromic nature could be exploited in the development of sensors for



solvent polarity. If found to have suitable photostability and quantum yield, it could potentially be explored as a fluorescent probe in non-biological systems.

## Conclusion

This technical guide has outlined the necessary experimental framework for the comprehensive characterization of the photophysical properties of **C.I. Disperse Orange 73**. Although specific quantitative data for this dye is not currently available in the public domain, the provided protocols for absorption and emission spectroscopy, quantum yield determination, and fluorescence lifetime measurements offer a clear path for its investigation. The illustrative data from related azo dyes serves to contextualize the expected behavior of **C.I. Disperse Orange 73**. A detailed understanding of these properties is crucial for any potential application beyond its traditional use in the textile industry and provides valuable insights for the design of new functional dyes.

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